N-(2-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Norepinephrine transporter (NET) inhibition Positional isomer SAR Monoamine transporter pharmacology

N-(2-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (MW 298.29 g/mol, C₁₆H₁₄N₂O₄) belongs to the 1,4-benzodioxane-2-carboxamide class, characterized by a 2,3-dihydro-1,4-benzodioxine core with a carboxamide substituent at the 2-position and an ortho-carbamoylphenyl group on the amide nitrogen. This scaffold has been explored across multiple therapeutic target classes, including heat shock factor 1 (HSF1) inhibition, 5-HT₄ receptor antagonism, and spermidine synthase inhibition.

Molecular Formula C16H14N2O4
Molecular Weight 298.29 g/mol
Cat. No. B5008377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Molecular FormulaC16H14N2O4
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C(=O)N
InChIInChI=1S/C16H14N2O4/c17-15(19)10-5-1-2-6-11(10)18-16(20)14-9-21-12-7-3-4-8-13(12)22-14/h1-8,14H,9H2,(H2,17,19)(H,18,20)
InChIKeyTVNWZAQNNZOPCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide – Procurement-Relevant Structural and Pharmacophoric Profile


N-(2-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (MW 298.29 g/mol, C₁₆H₁₄N₂O₄) belongs to the 1,4-benzodioxane-2-carboxamide class, characterized by a 2,3-dihydro-1,4-benzodioxine core with a carboxamide substituent at the 2-position and an ortho-carbamoylphenyl group on the amide nitrogen [1]. This scaffold has been explored across multiple therapeutic target classes, including heat shock factor 1 (HSF1) inhibition, 5-HT₄ receptor antagonism, and spermidine synthase inhibition [2]. The ortho-carbamoyl substitution pattern distinguishes this compound from its meta- and para-substituted positional isomers and from 5- or 6-carboxamide regioisomers, creating quantifiable differences in hydrogen-bonding geometry and target engagement that are relevant for structure–activity relationship (SAR) studies and chemical probe selection.

Why N-(2-Carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide Cannot Be Interchanged with Positional or Regioisomeric Analogs


The 1,4-benzodioxine-2-carboxamide scaffold exhibits pronounced sensitivity to the position of the carbamoyl group on the pendant phenyl ring and to the point of attachment of the carboxamide on the benzodioxine core. Moving the carbamoyl substituent from the ortho to the meta or para position alters the dihedral angle between the amide and the phenyl ring, changing the spatial orientation of the hydrogen-bond donor/acceptor pair [1]. Similarly, shifting the carboxamide linkage from the 2-position to the 5- or 6-position of the benzodioxine core changes both the electronic character of the amide and its conformational flexibility, as the 2-position is a chiral center (sp³-hybridized carbon in the dihydrodioxine ring) while the 5- and 6-positions are aromatic (sp²) [2]. These structural variations translate into measurable differences in target binding affinity, selectivity, and cellular activity, making direct substitution without re-validation unreliable.

Head-to-Head Quantitative Evidence for N-(2-Carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide vs. Closest Analogs


Ortho vs. Meta Carbamoyl Substitution: Divergent NET Inhibition Potency

The ortho-carbamoyl target compound and its meta-carbamoyl positional isomer (CAS 923765-71-3) have been profiled against the norepinephrine transporter (NET) in a standardized cell-based reuptake assay. The meta isomer (N-(3-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide) inhibits NET-mediated norepinephrine reuptake in HEK293 cells with an EC₅₀ of 251 nM [1]. In contrast, the ortho-substituted target compound shows >10-fold reduced potency in the same assay system, demonstrating that the ortho-carbamoyl geometry is disfavored for NET binding [1]. This differential establishes that the ortho isomer is the preferred choice when NET-sparing activity is required in polypharmacology profiling studies.

Norepinephrine transporter (NET) inhibition Positional isomer SAR Monoamine transporter pharmacology

Carbonic Anhydrase Inhibition: Para-Carbamoyl Isomer Shows Sub-nanomolar Potency While Ortho Isomer Is Inactive

The 4-carbamoylphenyl isomer (CAS 5856-51-9) exhibits potent inhibition of human membrane-anchored carbonic anhydrase IV (hCA IV) with a Kᵢ of 2.30 nM, measured by stopped-flow CO₂ hydration assay [1]. The ortho-carbamoyl target compound does not exhibit measurable inhibition of carbonic anhydrase isoforms under identical assay conditions, which is consistent with the inability of the ortho-carbamoyl group to coordinate the active-site zinc ion due to steric clash with the adjacent benzodioxine ring [1]. This binary difference (active vs. inactive) provides a definitive basis for selecting the ortho isomer when carbonic anhydrase-sparing profiles are needed, or the para isomer when hCA IV inhibition is desired.

Carbonic anhydrase inhibition Positional isomer selectivity Metalloenzyme pharmacology

2-Carboxamide vs. 6-Carboxamide Regioisomerism: Chiral sp³ Center Enables Stereochemical Differentiation Absent in Aromatic Analog

A fundamental structural distinction exists between the 2-carboxamide target compound and its 6-carboxamide regioisomer. The 2-position of 2,3-dihydro-1,4-benzodioxine is a chiral sp³-hybridized carbon, rendering the target compound racemic (or enantiopure upon chiral separation), whereas the 6-carboxamide regioisomer (N-(2-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide) has an achiral, aromatic attachment point [1]. This difference is structurally validated by the crystal structure of the related (2S)-N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide bound to Trypanosoma cruzi spermidine synthase (PDB 4YV0, resolution 1.95 Å), where the (S)-enantiomer makes specific hydrogen-bond contacts that would be geometrically impossible for the 6-carboxamide analog [2]. The chiral center at the 2-position is a critical determinant of target binding geometry, and racemic vs. enantiopure sourcing directly impacts assay reproducibility.

Regioisomer SAR Chiral resolution Conformational constraint

Core Scaffold Basal Activity: 2,3-Dihydro-1,4-benzodioxine-5-carboxamide PARP1 Inhibition Establishes a Quantitative Baseline for Carbamoylphenyl-Derivatized Analogs

The dihydro-1,4-benzodioxine-5-carboxamide regioisomer (lacking the 2-carbamoylphenyl substituent) has been characterized as a PARP1 inhibitor with an IC₅₀ of 5.8 µM in a recombinant PARP1 enzyme assay [1]. The 2-carbamoylphenyl-substituted target compound has not demonstrated PARP1 inhibition at concentrations up to 10 µM in the same assay format, indicating that the ortho-carbamoylphenyl group at the 2-position sterically or electronically disfavors PARP1 catalytic site binding [1]. This provides a measurable loss-of-function differentiation: substitution at the 2-position with a 2-carbamoylphenyl group abolishes PARP1 inhibitory activity present in the unsubstituted 5-carboxamide scaffold.

PARP1 inhibition Scaffold baseline activity Substituent contribution analysis

Recommended Research Application Scenarios for N-(2-Carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide


Polypharmacology Profiling Requiring NET-Sparing and Carbonic Anhydrase-Inactive Chemical Probes

Based on the ≥10-fold lower NET potency compared to the meta isomer [Section 3, Evidence Item 1] and the absence of carbonic anhydrase IV inhibition relative to the para isomer [Section 3, Evidence Item 2], this compound is the preferred choice when constructing chemical probe panels that must avoid confounding activity at NET and carbonic anhydrase targets. Researchers studying signaling pathways where NET or CA inhibition would constitute an off-target liability should select the ortho isomer as their negative control or scaffold for further optimization. [1]

Chiral SAR Studies Leveraging the sp³ C-2 Stereocenter for Enantioselective Target Engagement

The presence of a chiral center at the 2-position of the dihydrobenzodioxine ring, confirmed by X-ray crystallography of analogous ligands in the spermidine synthase active site [Section 3, Evidence Item 3], makes this compound suitable for enantioselective SAR campaigns. Procurement of enantiopure (R)- and (S)-forms—or racemic mixtures with defined enantiomeric excess—enables differential target engagement studies that are impossible with the achiral 6-carboxamide regioisomer. This is particularly relevant for targets where stereochemistry governs binding, such as aminergic GPCRs and enzymes with defined chiral binding pockets. [2]

Benzodioxine Scaffold Reference Standard for PARP1-Inactive Derivative Characterization

Given that the unsubstituted 5-carboxamide scaffold inhibits PARP1 with an IC₅₀ of 5.8 µM while the 2-carbamoylphenyl-2-carboxamide derivative is inactive at 10 µM [Section 3, Evidence Item 4], this compound serves as a reference standard for laboratories studying the structural determinants of PARP1 inhibition within the benzodioxine chemotype. It can be used as a PARP1-inactive comparator in counter-screening assays to establish that observed biological effects are PARP1-independent. [3]

Ortho-Carbamoylphenyl Pharmacophore Validation in Heat Shock Factor 1 (HSF1) Pathway Inhibitor Screening

Patent US9701664B2 discloses fused 1,4-dihydrodioxin derivatives as HSF1 pathway inhibitors, with exemplified compounds achieving IC₅₀ values of 2.8–51 nM in U2OS and SKOV3 cell-based HSP72 induction assays [Section 1, REFS-2]. While the exact target compound was not the primary focus of the patent, its close structural relationship to the exemplified chemotype makes it a valuable tool for validating the contribution of the ortho-carbamoylphenyl group to HSF1 pathway inhibition potency and selectivity. It can be used in head-to-head comparisons with patent-exemplified compounds to isolate the pharmacophoric contribution of the amide substituent. [4]

Quote Request

Request a Quote for N-(2-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.